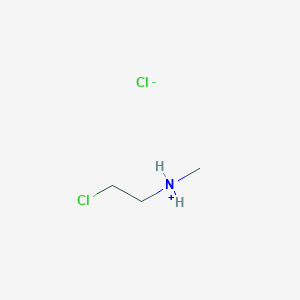
L-Naspa
説明
Molecular Structure Analysis
The molecular formula of L-Naspa is C19H38NO7P . It has a molecular weight of 423.48 . The structure includes a palmitoyl chain (a 16-carbon saturated fatty acid), an L-serine moiety, and a phosphate group .Physical And Chemical Properties Analysis
L-Naspa is a powder that is soluble in DMSO at 10 mg/mL and in ethanol at 10 mg/mL . It should be stored at -20 °C .科学的研究の応用
Platelet Aggregation Inhibition
L-NASPA acts as an antagonist of lysophosphatidic acid (LPA)-induced platelet aggregation. By blocking LPA receptors, it prevents platelet activation and aggregation, which is crucial for hemostasis and thrombosis .
Chloride Conductance Modulation
In Xenopus oocytes, L-NASPA inhibits chloride conductance induced by LPA. This modulation of chloride channels may have implications in cellular signaling and ion transport .
Breast Cancer Research
Interestingly, L-NASPA exhibits dual behavior in human breast carcinoma MDA-MB231 cells. It acts as a potent LPA agonist, suggesting a role in breast cancer cell signaling pathways. Further investigation is warranted to understand its impact on tumor progression and metastasis .
Calcium Signaling
L-NASPA evokes strong calcium signals in mammalian cell lines (e.g., MDA MB231 and HEK 293). These calcium responses are comparable to those induced by LPA itself. Investigating the downstream effects of L-NASPA-mediated calcium influx could reveal novel cellular processes .
Neurological Implications
Given its impact on chloride channels and calcium signaling, L-NASPA might influence neuronal excitability and synaptic transmission. Exploring its effects in neuronal models could uncover potential therapeutic avenues for neurological disorders .
Inflammation and Immune Responses
LPA receptors play roles in immune cell activation and inflammation. L-NASPA’s dual agonist/antagonist properties could be relevant in modulating immune responses. Investigate its impact on immune cell function and cytokine production .
Cardiovascular Research
Considering its platelet aggregation inhibition and calcium signaling effects, L-NASPA might impact cardiovascular health. Explore its effects on vascular smooth muscle cells, endothelial cells, and cardiac tissue .
Drug Development
L-NASPA’s unique properties make it an intriguing candidate for drug development. Investigate its potential as a lead compound for LPA receptor-targeted therapies, especially in cancer, cardiovascular, and neurological contexts .
作用機序
Target of Action
L-NASPA, also known as N-palmitoyl-L-serine phosphoric acid, primarily targets mammalian lysophosphatidic acid (LPA) receptors . These receptors play a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and cytoskeletal reorganization .
Mode of Action
L-NASPA acts as a competitive agonist of the LPA receptors . It binds to these receptors, mimicking the action of LPA itself . In mammalian cell lines, such as MDA MB231 and HEK 293, L-NASPA evokes strong calcium signals, comparable to LPA . It also inhibits the activation of adenylyl cyclase .
Biochemical Pathways
The binding of L-NASPA to LPA receptors triggers a cascade of biochemical reactions. It mobilizes calcium and inhibits the activation of adenylyl cyclase . This leads to a decrease in cyclic AMP levels, which in turn affects various downstream signaling pathways .
Pharmacokinetics
It is known that l-naspa is soluble in dmso and ethanol at 10 mg/ml , which could influence its absorption and distribution in the body
Result of Action
The action of L-NASPA results in a variety of cellular effects. For instance, in human osteosarcoma MG63 cells, L-NASPA induces a rapid and transient rise in intracellular calcium levels . In human breast carcinoma cells, it acts as a potent LPA agonist .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUPNYJCMYKJH-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38NO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425009 | |
| Record name | L-NASPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Naspa | |
CAS RN |
155915-46-1 | |
| Record name | L-NASPA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does N-palmitoyl-L-serine phosphoric acid (L-NASPA) influence intracellular calcium levels in human osteoblasts?
A1: L-NASPA induces a rapid and transient increase in cytosolic Ca2+ concentration ([Ca2+]i) in human osteosarcoma MG63 cells []. This effect is concentration-dependent, with an EC50 value of 0.5 μM []. The mechanism involves both the influx of extracellular Ca2+ and the release of Ca2+ from intracellular stores, primarily the endoplasmic reticulum [].
Q2: Is the L-NASPA-induced [Ca2+]i rise solely dependent on extracellular calcium?
A2: No, while removing extracellular Ca2+ partially reduces the L-NASPA-induced [Ca2+]i rise, it doesn't eliminate it completely []. This suggests that L-NASPA triggers both the influx of extracellular Ca2+ and the release of Ca2+ from internal stores within the cell.
Q3: Does L-NASPA impact cell proliferation at the concentrations tested?
A3: L-NASPA exhibits concentration-dependent effects on cell proliferation. While overnight incubation with 1 μM L-NASPA does not affect cell proliferation, higher concentrations (10-20 μM) lead to a reduction in cell proliferation by 4% and 15%, respectively []. This suggests a potential cytotoxic effect of L-NASPA at higher concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







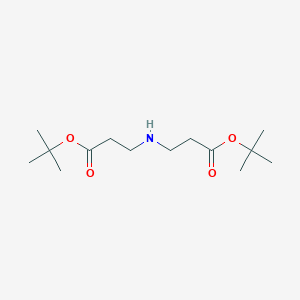
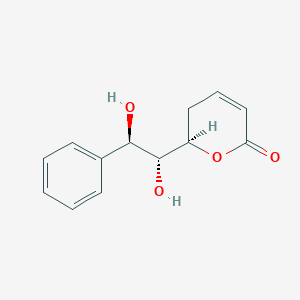
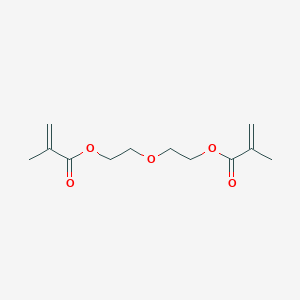
![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)



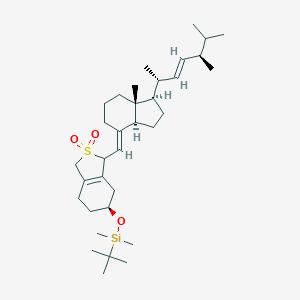
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)
